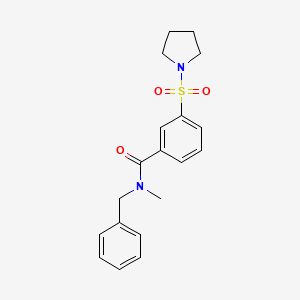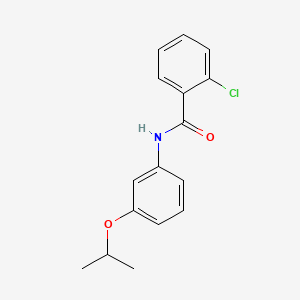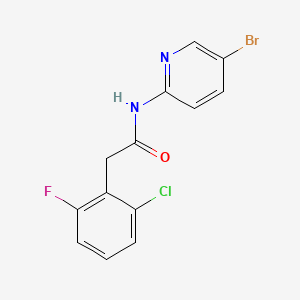![molecular formula C24H24N2O2 B4709575 N-[1-(3,5-dimethylbenzoyl)-5-methyl-2(1H)-pyridinylidene]-3,5-dimethylbenzamide](/img/structure/B4709575.png)
N-[1-(3,5-dimethylbenzoyl)-5-methyl-2(1H)-pyridinylidene]-3,5-dimethylbenzamide
Descripción general
Descripción
N-[1-(3,5-dimethylbenzoyl)-5-methyl-2(1H)-pyridinylidene]-3,5-dimethylbenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of N-[1-(3,5-dimethylbenzoyl)-5-methyl-2(1H)-pyridinylidene]-3,5-dimethylbenzamide is not fully understood, but it is thought to work through multiple pathways. This compound appears to activate the immune system by stimulating the production of cytokines and chemokines that attract immune cells to the site of the tumor. This compound also disrupts the blood supply to tumors by causing the death of endothelial cells that line the blood vessels that feed the tumor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects, as well as the ability to reduce oxidative stress. This compound has also been shown to have a vasodilatory effect, which may contribute to its ability to disrupt the blood supply to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(3,5-dimethylbenzoyl)-5-methyl-2(1H)-pyridinylidene]-3,5-dimethylbenzamide as a research tool is its potent anti-tumor activity, which makes it a useful compound for studying cancer biology and developing new anti-cancer therapies. However, this compound has some limitations as a research tool. One limitation is that it is not a selective compound, meaning that it can affect multiple pathways and cell types. This can make it difficult to interpret the results of experiments using this compound. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-[1-(3,5-dimethylbenzoyl)-5-methyl-2(1H)-pyridinylidene]-3,5-dimethylbenzamide. One area of interest is the development of more selective compounds that target specific pathways involved in cancer growth and progression. Another area of interest is the use of this compound in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential use of this compound in other diseases, such as inflammatory disorders and cardiovascular disease.
Aplicaciones Científicas De Investigación
N-[1-(3,5-dimethylbenzoyl)-5-methyl-2(1H)-pyridinylidene]-3,5-dimethylbenzamide has been extensively studied for its anti-cancer properties. In preclinical studies, this compound has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, colon, breast, and prostate cancer. This compound appears to work by activating the immune system to attack cancer cells, as well as by disrupting the blood supply to tumors.
Propiedades
IUPAC Name |
N-[1-(3,5-dimethylbenzoyl)-5-methylpyridin-2-ylidene]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-15-6-7-22(25-23(27)20-10-16(2)8-17(3)11-20)26(14-15)24(28)21-12-18(4)9-19(5)13-21/h6-14H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFFPWSIHZXSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=NC(=O)C2=CC(=CC(=C2)C)C)C=C1)C(=O)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxyethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B4709504.png)

![N-(5-chloro-2-methylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4709519.png)
![N-[3-(4-chlorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4709528.png)

![N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide](/img/structure/B4709539.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4709551.png)
![N-(3-ethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4709557.png)

![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylbenzamide](/img/structure/B4709573.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4709579.png)
![N-cyclopentyl-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4709604.png)
